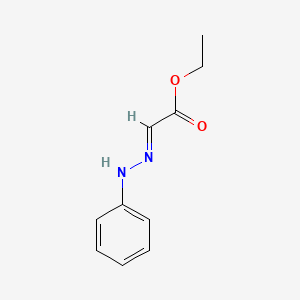![molecular formula C11H10Cl3FN4O3S B12001624 2-fluoro-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12001624.png)
2-fluoro-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-(2,2,2-TRICHLORO-1-[3-(2-NITRO-PHENYL)-THIOUREIDO]-ETHYL)-ACETAMIDE typically involves multiple steps, including the introduction of fluorine, chlorine, and nitro groups into the molecular structure. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nitration: Introduction of the nitro group into the phenyl ring.
Fluorination: Incorporation of the fluorine atom into the acetamide structure.
Thiourea Formation: Reaction of the intermediate compounds with thiourea to form the thioureido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-(2,2,2-TRICHLORO-1-[3-(2-NITRO-PHENYL)-THIOUREIDO]-ETHYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the thioureido group to sulfonyl derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen exchange reactions involving the fluorine and chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents such as chlorine gas or fluorine gas.
Major Products Formed
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different halogen atoms replacing the original ones.
Scientific Research Applications
2-FLUORO-N-(2,2,2-TRICHLORO-1-[3-(2-NITRO-PHENYL)-THIOUREIDO]-ETHYL)-ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-(2,2,2-TRICHLORO-1-[3-(2-NITRO-PHENYL)-THIOUREIDO]-ETHYL)-ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the nitro group may contribute to its reactivity and ability to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-FLUORO-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-ACETAMIDE
- 2-FLUORO-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE
- 2-FLUORO-N-(2,2,2-TRICHLORO-1-(3-M-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE
Uniqueness
2-FLUORO-N-(2,2,2-TRICHLORO-1-[3-(2-NITRO-PHENYL)-THIOUREIDO]-ETHYL)-ACETAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents .
Properties
Molecular Formula |
C11H10Cl3FN4O3S |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
2-fluoro-N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H10Cl3FN4O3S/c12-11(13,14)9(17-8(20)5-15)18-10(23)16-6-3-1-2-4-7(6)19(21)22/h1-4,9H,5H2,(H,17,20)(H2,16,18,23) |
InChI Key |
SXQLZTJNLWGRIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B12001560.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12001570.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12001574.png)


![ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B12001590.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001591.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001603.png)

![9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001611.png)

![Diethyl acetamido[(2-methylphenyl)methyl]propanedioate](/img/structure/B12001619.png)
